molecular formula C6H3BrN2O B060746 3-Bromo-5-isocyanatopyridine CAS No. 167951-51-1

3-Bromo-5-isocyanatopyridine

Cat. No.: B060746
CAS No.: 167951-51-1
M. Wt: 199 g/mol
InChI Key: PNEYUZGELZQGCX-UHFFFAOYSA-N
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Description

3-Bromo-5-isocyanatopyridine is an organic compound with the molecular formula C6H3BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and an isocyanate group at the fifth position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isocyanatopyridine typically involves the bromination of 5-isocyanatopyridine. One common method includes the reaction of 5-isocyanatopyridine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isocyanatopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.

    Oxidation and Reduction Reactions: Although less common, the pyridine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Addition Reactions: Alcohols or amines in the presence of catalysts like triethylamine.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Addition Products: Urethanes or ureas from reactions with alcohols or amines.

Scientific Research Applications

3-Bromo-5-isocyanatopyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-isocyanatopyridine exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity is exploited in various applications, including the development of enzyme inhibitors where the compound can irreversibly modify the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

    3-Bromo-5-nitropyridine: Similar structure but with a nitro group instead of an isocyanate group.

    3-Chloro-5-isocyanatopyridine: Similar structure but with a chlorine atom instead of a bromine atom.

    5-Isocyanatopyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness: 3-Bromo-5-isocyanatopyridine is unique due to the combination of the bromine atom and the isocyanate group, which provides a distinct reactivity profile

Properties

IUPAC Name

3-bromo-5-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYUZGELZQGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640449
Record name 3-Bromo-5-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167951-51-1
Record name 3-Bromo-5-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167951-51-1
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